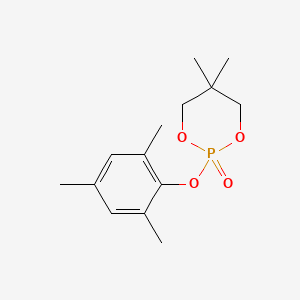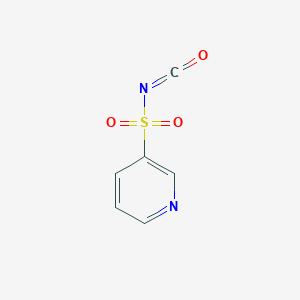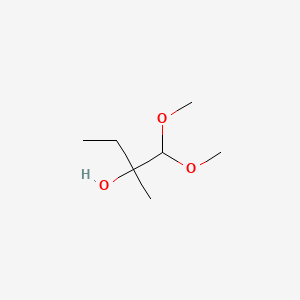
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a propanone group
准备方法
The synthesis of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves multiple steps, typically starting with the formation of the thiazole ring. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylthio Group: This step involves the addition of a methylthio group to the thiazole ring, often using methylthiolating agents.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Propanone Group: The final step involves the addition of the propanone group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学研究应用
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA: Modulating gene expression and affecting cellular functions.
Disrupting Cell Membranes: Leading to cell death or altered cellular activities.
相似化合物的比较
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be compared with similar compounds such as:
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-piperidinyl)-1-propanone hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-pyrrolidinyl)-1-propanone hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-azepanyl)-1-propanone hydrochloride: Features an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
| 75449-07-9 | |
分子式 |
C12H19ClN2O2S2 |
分子量 |
322.9 g/mol |
IUPAC 名称 |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H18N2O2S2.ClH/c1-9-11(18-12(13-9)17-2)10(15)3-4-14-5-7-16-8-6-14;/h3-8H2,1-2H3;1H |
InChI 键 |
XMVUYVHABBEELC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)SC)C(=O)CCN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


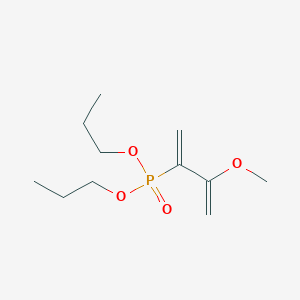

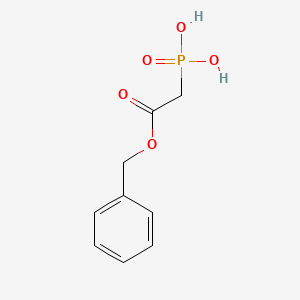
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
